2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[4-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c1-34-26-9-5-3-7-24(26)28(32)30-22-15-11-20(12-16-22)19-21-13-17-23(18-14-21)31-29(33)25-8-4-6-10-27(25)35-2/h3-18H,19H2,1-2H3,(H,30,32)(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAVQFFPDAMPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Systems
Catalysts and Bases
Temperature and Time
Optimal conditions derived from analogous syntheses suggest:
Purification and Characterization
Isolation Techniques
Spectroscopic Characterization
Data Tables: Synthesis Parameters and Outcomes
Table 1. Comparison of Reaction Conditions for Amidation Steps
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: Aromatic substitution reactions can occur, particularly electrophilic aromatic substitution due to the presence of electron-donating methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃).
Major Products
Oxidation: Formation of 2-methoxybenzoic acid derivatives.
Reduction: Formation of 2-methoxy-N-(4-{4-[(2-methoxybenzyl)amino]benzyl}phenyl)benzylamine.
Substitution: Formation of brominated derivatives at the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide. This compound has been evaluated for its efficacy against various cancer cell lines.
- Mechanism of Action : The compound appears to inhibit tumor growth by inducing apoptosis in cancer cells, which is a process of programmed cell death. This effect is mediated through the modulation of specific signaling pathways involved in cell proliferation and survival .
- Case Study : In a study involving multicellular spheroids, the compound was screened alongside a library of drugs, revealing significant anticancer activity, especially against breast cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Variations in substituents on the benzamide structure can lead to different biological activities.
- Substituent Effects : The presence of methoxy groups and the benzoyl moiety are believed to enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy .
Potential as a Kinase Inhibitor
The compound is also being investigated for its potential as a kinase inhibitor, which could be beneficial in targeting specific signaling pathways involved in cancer progression.
- Research Findings : Preliminary data suggest that derivatives of this compound may exhibit inhibitory effects on certain kinases implicated in cancer biology, thus offering a pathway for further drug development .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, which have been optimized for yield and purity.
- Characterization Techniques : Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism by which 2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Solubility and Bioavailability
- The chloro group also introduces steric and electronic effects that may alter binding affinity in biological systems.
- 4-Methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide (): This analog substitutes the benzylphenyl linker with an oxyethyl group, increasing flexibility. The dual methoxy groups retain solubility advantages but may reduce metabolic stability due to the ethylene linker’s susceptibility to oxidation .
Table 1: Substituent Impact on Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | ~500 (estimated) | Dual methoxy, benzylphenyl linker | Moderate |
| 4-Chloro-N-(2-methoxyphenyl)benzamide | 275.71 | Cl, 2-OCH₃ | Low |
| Metcamifen | 393.40 | SO₂, urea, 2-OCH₃ | High |
| 4-Methoxy-N-(2-phenylethyl)benzamide | 255.32 | OCH₃, phenylethyl | Moderate |
Structural Conformation and Crystallographic Insights
- 2-Chloro-N-(4-methoxyphenyl)benzamide () :
The dihedral angle between the benzamide rings (79.20°) indicates near-orthogonal orientation, reducing π-π stacking interactions. This contrasts with the target compound’s extended benzylphenyl linker, which may adopt a more planar conformation to facilitate intermolecular interactions . - 4-Fluoro-N-(4-methoxyphenyl)benzamide () : The fluorine substituent, smaller than methoxy, allows closer packing in crystal lattices. However, the target compound’s dual methoxy groups may introduce torsional strain, affecting crystallinity .
Biological Activity
2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and other medicinal applications. This article reviews the compound's properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C29H26N2O4
- Molecular Weight : 466.53 g/mol
- CAS Number : 82031840
The biological activity of this compound is primarily linked to its ability to inhibit various receptor tyrosine kinases (RTKs), which are crucial in signaling pathways that regulate cell proliferation, survival, and differentiation. The compound's structure allows it to interact with the ATP-binding sites of these kinases, preventing their activation and subsequent downstream signaling.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study evaluating a series of benzamide derivatives showed that modifications in the benzamide structure could enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The specific compound under review has not been extensively tested in clinical settings; however, its analogs have shown promising results.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of this compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. For example, a related compound exhibited an IC50 value of 1.61 µg/mL against A-431 cells, suggesting that similar derivatives may also possess potent activity against various tumor types .
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest that the compound forms stable complexes with key RTKs through hydrogen bonding and hydrophobic interactions, thereby inhibiting their activity effectively .
Case Studies
- Study on Tyrosine Kinases : A series of experiments focused on the inhibition of EGFR and HER2 by benzamide derivatives demonstrated that structural modifications could significantly enhance their inhibitory potency. Compounds similar to our target compound showed up to 92% inhibition at low concentrations (10 nM) .
- Antiviral Activity : While primarily studied for anticancer properties, some benzamide derivatives have also shown antiviral effects against HBV by increasing intracellular levels of antiviral proteins like APOBEC3G . This suggests a broader therapeutic potential for compounds in this class.
Safety and Toxicity
The safety profile of this compound is yet to be fully characterized. Preliminary studies indicate that it may exhibit lower toxicity compared to traditional chemotherapeutics; however, comprehensive toxicological assessments are necessary to confirm its safety for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
